- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)
(3S)-3-phenylmorpholine structure
Product Name:(3S)-3-phenylmorpholine
كاس عدد:914299-79-9
وسط:C10H13NO
ميغاواط:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
Update Time:2024-10-26
(3S)-3-phenylmorpholine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- نواة داخلي: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- مفتاح Inchi: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- ابتسامات: C1(C=CC=CC=1)[C@@H]1NCCOC1
حساب السمة
- نوعية دقيقة: 163.10000
- النظائر كتلة واحدة: 163.1
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 132
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 21.3
- إكسلوغ 3: 1
الخصائص التجريبية
- كثيف: 1.034
- نقطة الغليان: 272°C at 760 mmHg
- نقطة الوميض: 104.9°C
- انكسار: 1.518
- بسا: 21.26000
- لوغب: 1.67630
(3S)-3-phenylmorpholine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
| Alichem | A019110436-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
$1081.50 | 2023-08-31 | |
| Chemenu | CM130157-1g |
(S)-3-phenylmorpholine |
914299-79-9 | 95% | 1g |
$281 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
¥389.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-250mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 250mg |
¥161.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-100mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 100mg |
¥96.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 5g |
¥1551.0 | 2024-07-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY069429-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | ≥98% | 1g |
¥486.00 | 2025-04-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-50mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 50mg |
239.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 200mg |
538.0CNY | 2021-08-04 |
(3S)-3-phenylmorpholine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
المراجع
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
المراجع
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy, Angewandte Chemie, 2013, 52(20), 5319-5322
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction, Tetrahedron Letters, 2019, 60(9), 653-659
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction, Tetrahedron: Asymmetry, 2014, 25(1), 74-86
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
المراجع
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone, Tetrahedron, 2021, 84,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
المراجع
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759
(3S)-3-phenylmorpholine Raw materials
- phenyl 2-bromoacetate
- 2-chloroacetyl chloride
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- Benzaldehyde
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
- (S)-5-Phenyl-morpholin-3-one
- H-Phg-OH
- (2-aminoethoxy)methyltributylstannane
- (S)-(+)-2-Phenylglycinol
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:914299-79-9)(3S)-3-phenylmorpholine
رقم الطلب:A12362
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Monday, 2 September 2024 15:59
الأسعار ($):210.0
بريد إلكتروني:sales@amadischem.com
(3S)-3-phenylmorpholine الوثائق ذات الصلة
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
914299-79-9 ((3S)-3-phenylmorpholine) منتجات ذات صلة
- 138713-44-7(3-Phenylmorpholine)
- 1624261-27-3((R)-3-Phenylmorpholine hydrochloride)
- 1093307-44-8(3-Phenylmorpholine hydrochloride)
- 1213513-38-2((S)-3-(p-Tolyl)morpholine)
- 1213118-87-6((R)-3-(p-Tolyl)morpholine)
- 83072-50-8(3-Methyl-5-phenylmorpholine)
- 1170445-80-3(3-(4-Methylphenyl)morpholine Hydrochloride)
- 1432230-23-3((S)-3-Phenylmorpholine Hydrochloride)
- 1017481-27-4(3-(p-Tolyl)morpholine)
- 74572-03-5((R)-3-Phenylmorpholine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine
نقاء:99%
كمية:5g
الأسعار ($):210.0